![molecular formula C20H18N4 B3005205 N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877781-88-9](/img/structure/B3005205.png)
N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential biological activities. Research has been conducted on similar compounds, focusing on their synthesis, molecular structure, chemical reactions, and physical and chemical properties to explore their potential as therapeutic agents.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in several studies. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involved the investigation of substituents at the 3-position and led to the development of selective Peripheral Benzodiazepine Receptor (PBR) ligands . Similarly, 2-arylpyrazolo[4,3-d]pyrimidin-7-amines were designed as human A3 adenosine receptor antagonists, with modifications at the 5-position and different acyl and carbamoyl moieties on the 7-amino group . Another study reported the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, which showed anti-inflammatory properties without ulcerogenic activity . The synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a related compound in the presence of Ni(NO3)2 .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated through various studies. For example, the crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, revealed that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, which are packed into layers by π-stacking interactions . Another study described the hydrogen-bonded chain of rings in 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine and a hydrogen-bonded framework structure in 3,7-diamino-2,5-dimethylpyrazolo[1,5-a]pyrimidine monohydrate .
Chemical Reactions Analysis
The reactivity of pyrazolo[1,5-a]pyrimidine derivatives has been explored, with one study detailing the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives as potential benzodiazepine receptor ligands . Another study synthesized 7-trifluoromethylpyrazolo[1,5-a]pyrimidines with anti-inflammatory and antimicrobial properties, demonstrating the versatility of chemical reactions involving this scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are closely related to their biological activities. For instance, the introduction of lipophilic groups and acyl moieties significantly influenced the binding affinity and selectivity of these compounds towards human adenosine receptors . The anti-inflammatory properties of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines were evaluated, and docking experiments were performed to study their ability to bind into the active site of the COX-2 enzyme . Additionally, the inhibitory activity of 6-phenylpyrazolo[3,4-d]pyrimidones on cGMP specific phosphodiesterase was assessed, with certain derivatives showing high levels of activity and metabolic stability .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Anticancer Activity
- Synthesis and Analysis : This compound has been synthesized through chlorination and aminization processes. Its structure was confirmed using various techniques including X-ray diffraction, indicating its potential for detailed structural studies (Lu Jiu-fu et al., 2015).
- Anticancer Properties : It exhibits moderate anticancer activity, highlighting its potential use in oncological research (Lu Jiu-fu et al., 2015).
Chemical Synthesis Techniques
- Regioselective Synthesis : Studies focus on the regioselective synthesis of derivatives of pyrazolo[1,5-a]pyrimidine, showcasing advanced chemical synthesis techniques (Drev, Miha et al., 2014).
Structural Modifications and Pharmaceutical Potential
- Modification for Anti-Inflammatory Properties : Structural modifications of pyrazolo[1,5-a]pyrimidine derivatives have been explored to enhance anti-inflammatory properties. These studies provide insights into the pharmaceutical applications of these compounds (Auzzi, G. et al., 1983).
Development of Novel Therapeutic Agents
- Phosphodiesterase Inhibitors : Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as specific inhibitors of phosphodiesterase, which has implications for the development of new therapeutic agents (Dumaitre, B. et al., 1996).
Advanced Synthesis and Analytical Techniques
- Solvent-Free Synthesis : Innovative solvent-free synthesis methods have been developed for these compounds, which is crucial for environmentally friendly chemical processes (Quiroga, J. et al., 2009).
Applications in Molecular Modeling
- Molecular Modeling in Drug Design : Studies have used molecular modeling to understand the affinity and selectivity of pyrazolo[1,5-a]pyrimidine derivatives for different receptors, which is important in drug design (Squarcialupi, L. et al., 2014).
Eigenschaften
IUPAC Name |
N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-15-12-19(21-13-16-8-4-2-5-9-16)24-20(23-15)18(14-22-24)17-10-6-3-7-11-17/h2-12,14,21H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBYBEIFZUYXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647393 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3005124.png)
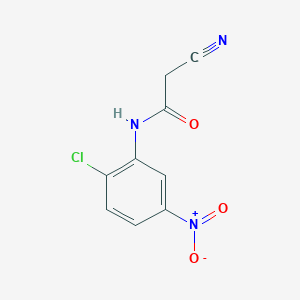
![3-(1H-benzo[d]imidazol-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B3005127.png)
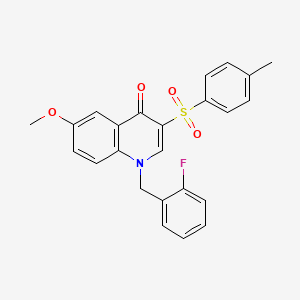
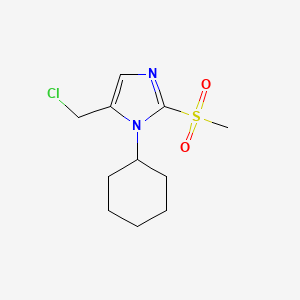
![N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B3005134.png)
![Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B3005135.png)
![3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3005136.png)
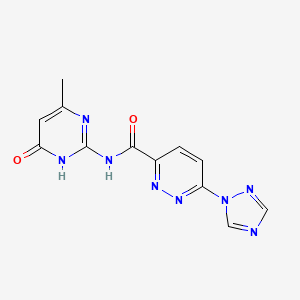
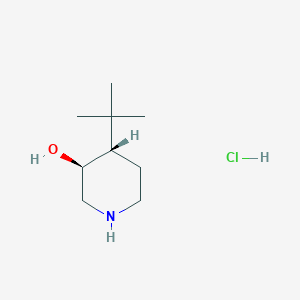
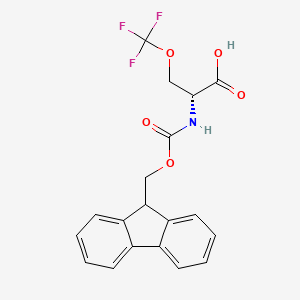
![N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3005141.png)
![3-[(2-Butoxyethoxy)methyl]aniline](/img/structure/B3005144.png)
![4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B3005145.png)